molecular formula C14H15ClN4OS2 B13357019 6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357019
M. Wt: 354.9 g/mol
InChI Key: UJHYWBXYLFFIAB-UHFFFAOYSA-N
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Description

4-chlorophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenyl and propylsulfanyl group. It has gained significant attention due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-chlorophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chlorophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chlorophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit carbonic anhydrase, cholinesterase, or other enzymes, resulting in therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 4-chlorophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether include other triazolothiadiazines and triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and applications. Some similar compounds include:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different substituents on the triazole or thiadiazine rings.
  • 1,2,3-triazole derivatives with various functional groups.

Properties

Molecular Formula

C14H15ClN4OS2

Molecular Weight

354.9 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15ClN4OS2/c1-2-7-21-9-12-16-17-14-19(12)18-13(22-14)8-20-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3

InChI Key

UJHYWBXYLFFIAB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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